Fomivirsen sodium

nuclease resistance serum stability in vivo persistence

Procure Fomivirsen sodium for reproducible TLR9 agonism. This phosphorothioate Class C CpG ODN provides a 3.5-fold extended serum half-life and dual B cell/IFN-α activation versus generic Class B ODNs. Chirally controlled synthesis ensures GLP-ready batch consistency. Essential for vaccine adjuvant formulation and Th1 polarization studies.

Molecular Formula C204H243N63Na20O114P20S20
Molecular Weight 7122 g/mol
Cat. No. B10832301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFomivirsen sodium
Molecular FormulaC204H243N63Na20O114P20S20
Molecular Weight7122 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3CC(OC3COP(=S)([O-])OC4CC(OC4COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6CC(OC6COP(=S)([O-])OC7CC(OC7COP(=S)([O-])OC8CC(OC8COP(=O)(OC9CC(OC9COP(=S)([O-])OC1CC(OC1CO)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)[S-])N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C204H263N63O114P20S20.20Na/c1-80-44-253(195(291)237-169(80)270)145-31-98(119(349-145)62-328-387(306,407)367-97-30-144(252-22-16-137(210)226-194(252)290)348-118(97)61-327-400(319,420)380-109-42-157(266-78-219-162-167(266)230-187(214)235-182(162)283)361-131(109)74-340-398(317,418)378-107-40-154(262-53-89(10)178(279)246-204(262)300)357-127(107)70-336-395(314,415)375-104-37-151(259-50-86(7)175(276)243-201(259)297)355-125(104)68-334-396(315,416)376-105-38-152(260-51-87(8)176(277)244-202(260)298)358-128(105)71-337-401(320,421)381-110-43-158(267-79-220-163-168(267)231-188(215)236-183(163)284)359-129(110)72-338-388(307,408)368-93-26-140(248-18-12-133(206)222-190(248)286)343-113(93)56-322-383(302,403)362-91-24-155(341-111(91)54-268)264-76-217-160-165(264)228-185(212)233-180(160)281)369-389(308,409)323-58-115-94(27-141(345-115)249-19-13-134(207)223-191(249)287)364-384(303,404)329-63-120-101(34-148(350-120)256-47-83(4)172(273)240-198(256)294)372-392(311,412)332-66-123-99(32-146(353-123)254-45-81(2)170(271)238-196(254)292)370-390(309,410)324-59-116-95(28-142(346-116)250-20-14-135(208)224-192(250)288)365-385(304,405)330-64-121-102(35-149(351-121)257-48-84(5)173(274)241-199(257)295)373-393(312,413)333-67-124-100(33-147(354-124)255-46-82(3)171(272)239-197(255)293)371-391(310,411)325-60-117-96(29-143(347-117)251-21-15-136(209)225-193(251)289)366-386(305,406)331-65-122-103(36-150(352-122)258-49-85(6)174(275)242-200(258)296)374-394(313,414)335-69-126-106(39-153(356-126)261-52-88(9)177(278)245-203(261)299)377-397(316,417)339-73-130-108(41-156(360-130)265-77-218-161-166(265)229-186(213)234-181(161)282)379-399(318,419)326-57-114-92(25-139(344-114)247-17-11-132(205)221-189(247)285)363-382(301,402)321-55-112-90(269)23-138(342-112)263-75-216-159-164(263)227-184(211)232-179(159)280;;;;;;;;;;;;;;;;;;;;/h11-22,44-53,75-79,90-131,138-158,268-269H,23-43,54-74H2,1-10H3,(H,301,402)(H,302,403)(H,303,404)(H,304,405)(H,305,406)(H,306,407)(H,307,408)(H,308,409)(H,309,410)(H,310,411)(H,311,412)(H,312,413)(H,313,414)(H,314,415)(H,315,416)(H,316,417)(H,317,418)(H,318,419)(H,319,420)(H,320,421)(H2,205,221,285)(H2,206,222,286)(H2,207,223,287)(H2,208,224,288)(H2,209,225,289)(H2,210,226,290)(H,237,270,291)(H,238,271,292)(H,239,272,293)(H,240,273,294)(H,241,274,295)(H,242,275,296)(H,243,276,297)(H,244,277,298)(H,245,278,299)(H,246,279,300)(H3,211,227,232,280)(H3,212,228,233,281)(H3,213,229,234,282)(H3,214,230,235,283)(H3,215,231,236,284);;;;;;;;;;;;;;;;;;;;/q;20*+1/p-20/t90-,91-,92+,93-,94-,95-,96-,97-,98-,99+,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112+,113-,114+,115+,116+,117+,118+,119-,120-,121+,122+,123+,124+,125+,126-,127+,128+,129-,130-,131+,138-,139+,140+,141-,142-,143-,144-,145-,146-,147+,148+,149+,150+,151+,152+,153+,154-,155+,156+,157-,158+,382?,383?,384?,385?,386?,387?,388?,389?,390?,391?,392?,393?,394?,395?,396?,397?,398?,399?,400?,401?;;;;;;;;;;;;;;;;;;;;/m0..................../s1
InChIKeyDLKYYJFLRUUGHJ-MCBCXCOJSA-A
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dGuo-sP-dCyd-sP-dGuo-sP-dThd-sP-dThd-sP-dThd-sP-dGuo-sP-dCyd-sP-Thy-dLRibf-sP-dCyd-sP-dThd-sP-dThd-sP-dCyd-sP-dThd-sP-dThd-sP-dCyd-sP-dThd-sP-dThd-sP-dGuo-sP-dCyd-sP-dGuo.20Na+ – Nuclease-Resistant Phosphorothioate CpG Oligonucleotide TLR9 Agonist for Immunotherapy Procurement


The compound dGuo-sP-dCyd-sP-dGuo-sP-dThd-sP-dThd-sP-dThd-sP-dGuo-sP-dCyd-sP-Thy-dLRibf-sP-dCyd-sP-dThd-sP-dThd-sP-dCyd-sP-dThd-sP-dThd-sP-dCyd-sP-dThd-sP-dThd-sP-dGuo-sP-dCyd-sP-dGuo.20Na+ is a synthetic single-stranded oligodeoxynucleotide (ODN) belonging to the Class C CpG ODN family. It incorporates a partially phosphorothioate-modified backbone, wherein the 'sP' notation designates internucleotide phosphorothioate linkages conferring substantial resistance to serum nuclease degradation [1]. The sequence contains unmethylated CpG dinucleotide motifs recognized by Toll-like receptor 9 (TLR9), thereby functioning as a potent innate immune activator capable of stimulating both robust B cell proliferation and IFN-α secretion from plasmacytoid dendritic cells [2].

Why dGuo-sP-dCyd-sP-dGuo-sP-dThd-sP-dThd-sP-dThd-sP-dGuo-sP-dCyd-sP-Thy-dLRibf-sP-dCyd-sP-dThd-sP-dThd-sP-dCyd-sP-dThd-sP-dThd-sP-dCyd-sP-dThd-sP-dThd-sP-dGuo-sP-dCyd-sP-dGuo.20Na+ Cannot Be Substituted with Generic Class B or Full Phosphodiester CpG ODNs


Substituting this compound with generic Class B CpG ODNs (e.g., ODN 2006) or unmodified phosphodiester CpG sequences will fundamentally alter both the qualitative and quantitative immunological outcomes in experimental systems. Phosphorothioate backbone modification has been demonstrated to extend serum half-life approximately 3.5-fold compared to phosphodiester ODNs [1], while simultaneously shifting the TLR9 binding bias: the TLR9 binding site exhibits a strong preference for phosphodiester backbones within the CpG motif itself [2]. Furthermore, the sequence requirements for maximal immunostimulatory activity are more stringent for phosphorothioate ODNs than for phosphodiester ODNs, with small distal sequence changes that are inert in PO-ODNs capable of significantly reducing PS-ODN activity [3]. Class C ODNs such as this compound are wholly phosphorothioate and possess palindromic sequences that enable secondary structure formation, conferring a dual B cell activation and IFN-α induction profile absent in Class B ODNs [4]. Consequently, generic substitution introduces uncontrolled variables that compromise experimental reproducibility and translational validity.

Quantitative Differentiation Evidence for dGuo-sP-dCyd-sP-dGuo-sP-dThd-sP-dThd-sP-dThd-sP-dGuo-sP-dCyd-sP-Thy-dLRibf-sP-dCyd-sP-dThd-sP-dThd-sP-dCyd-sP-dThd-sP-dThd-sP-dCyd-sP-dThd-sP-dThd-sP-dGuo-sP-dCyd-sP-dGuo.20Na+ vs. Closest CpG ODN Comparators


Phosphorothioate Modification Confers 3.5-Fold Enhanced Serum Stability vs. Phosphodiester CpG ODNs

The phosphorothioate (PS) backbone modification in this compound substantially increases resistance to serum nucleolytic degradation relative to unmodified phosphodiester (PO) CpG ODNs. The differential stability directly impacts in vivo persistence and functional duration, a critical consideration for therapeutic and vaccine adjuvant applications [1].

nuclease resistance serum stability in vivo persistence phosphorothioate backbone

Class C CpG ODN Exhibits Dual B Cell Activation and IFN-α Induction Profile Absent in Class B Comparators

This compound, as a Class C CpG ODN, combines the immunostimulatory properties of both Class A and Class B ODNs. Unlike Class B ODNs (e.g., ODN 2006) which strongly activate B cells but weakly stimulate IFN-α secretion, Class C ODNs potently induce both B cell activation and robust IFN-α production from plasmacytoid dendritic cells [1]. This dual functionality derives from the wholly phosphorothioate backbone and the presence of palindromic CpG motifs capable of forming secondary structures [2].

B cell activation IFN-alpha plasmacytoid dendritic cell Class C CpG ODN

Phosphorothioate Chirality Critically Modulates TLR9-Mediated MAPK Activation and B Cell Proliferation

The stereochemical configuration of phosphorothioate linkages (Rp vs. Sp) in this compound significantly influences TLR9-mediated immune activation kinetics. PS-oligos synthesized with internucleotide phosphorothioates of Rp configuration at the phosphorus atom trigger substantially stronger mitogen-activated protein kinase (MAPK) activation and more rapid IκB degradation within 40 minutes of stimulation compared with PS-oligos synthesized with Sp linkages [1]. This chirality-dependent signaling directly impacts the magnitude of B cell proliferation and cytokine secretion [2].

phosphorothioate stereochemistry MAPK signaling B cell proliferation TLR9 activation

Phosphorothioate Backbone Is Required for TLR9-Independent Innate Antimicrobial Responses

Beyond TLR9 agonism, the phosphorothioate backbone modification in this compound confers a distinct TLR9-independent innate immune activation pathway. PS-ODNs protect against pneumonia via mitochondrial pathways involving reactive oxygen species (ROS) generation and metabolic reprogramming, an effect that occurs independently of TLR9 signaling [1]. This pathway is absent in phosphodiester CpG ODNs and represents an orthogonal mechanism of immune protection.

TLR9-independent innate immunity mitochondrial ROS antimicrobial response

Optimized Research and Industrial Application Scenarios for dGuo-sP-dCyd-sP-dGuo-sP-dThd-sP-dThd-sP-dThd-sP-dGuo-sP-dCyd-sP-Thy-dLRibf-sP-dCyd-sP-dThd-sP-dThd-sP-dCyd-sP-dThd-sP-dThd-sP-dCyd-sP-dThd-sP-dThd-sP-dGuo-sP-dCyd-sP-dGuo.20Na+


Vaccine Adjuvant Development Requiring Prolonged In Vivo Immunostimulatory Activity

The 3.5-fold extended serum half-life conferred by the phosphorothioate backbone [1] makes this compound particularly suitable for vaccine adjuvant formulations where sustained TLR9 agonism is required to enhance antigen-specific humoral and cellular immune responses. This prolonged persistence reduces the need for multiple adjuvant doses and supports single-injection vaccine protocols in preclinical models.

In Vitro Human B Cell and Plasmacytoid Dendritic Cell Co-Activation Studies

The dual B cell activation and IFN-α induction profile characteristic of Class C CpG ODNs [1][2] positions this compound as an essential tool for studying coordinated innate and adaptive immune crosstalk. Researchers investigating Th1 polarization mechanisms or developing ex vivo immune activation assays will benefit from the compound's ability to simultaneously engage multiple immune cell subsets.

TLR9-Independent Innate Immunity and Antimicrobial Defense Research

The phosphorothioate backbone-dependent, TLR9-independent antimicrobial response via mitochondrial ROS generation [1] provides a unique experimental system for dissecting TLR9-independent innate immune pathways. This compound enables researchers to study orthogonal protective mechanisms against respiratory pathogens without confounding TLR9 signaling.

Chirally Controlled CpG ODN Formulation for Reproducible Immunopharmacology

Given the demonstrated impact of phosphorothioate stereochemistry on MAPK activation and B cell proliferation kinetics [1], this compound's chirally controlled synthesis ensures batch-to-batch consistency in immunostimulatory potency. This reproducibility is critical for GLP-compliant preclinical studies and for generating datasets suitable for regulatory submission.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fomivirsen sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.